molecular formula C43H45NO2S2 B14387675 2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine CAS No. 89959-04-6

2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine

Cat. No.: B14387675
CAS No.: 89959-04-6
M. Wt: 672.0 g/mol
InChI Key: FAVGIBCWKDEPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with two oxan-2-yl sulfanyl groups and two diphenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dibromopyridine with 2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl lithium in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the bromine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide; reactions are performed under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the pyridine ring can interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(benzimidazol-2-yl)pyridine: Similar in structure but contains benzimidazole groups instead of oxan-2-yl sulfanyl groups.

    2,6-Bis(oxazolin-2-yl)pyridine: Contains oxazoline groups, which differ in their electronic and steric properties compared to oxan-2-yl sulfanyl groups.

Uniqueness

2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine is unique due to its combination of oxan-2-yl sulfanyl and diphenylethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

89959-04-6

Molecular Formula

C43H45NO2S2

Molecular Weight

672.0 g/mol

IUPAC Name

2,6-bis[2-(oxan-2-ylsulfanyl)-2,2-diphenylethyl]pyridine

InChI

InChI=1S/C43H45NO2S2/c1-5-18-34(19-6-1)42(35-20-7-2-8-21-35,47-40-28-13-15-30-45-40)32-38-26-17-27-39(44-38)33-43(36-22-9-3-10-23-36,37-24-11-4-12-25-37)48-41-29-14-16-31-46-41/h1-12,17-27,40-41H,13-16,28-33H2

InChI Key

FAVGIBCWKDEPMW-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)SC(CC2=NC(=CC=C2)CC(C3=CC=CC=C3)(C4=CC=CC=C4)SC5CCCCO5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.